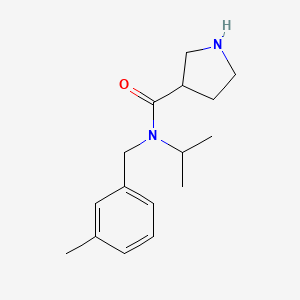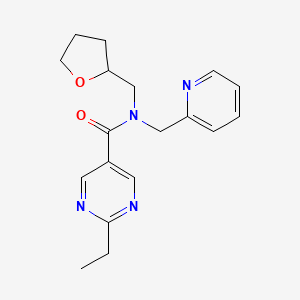![molecular formula C21H25N3O2 B3852644 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B3852644.png)
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide
Overview
Description
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide, also known as CPP-ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a synthetic peptide that is derived from casein, a protein found in milk. This compound has been extensively studied for its ability to promote dental health, as well as its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is not fully understood. However, it is believed that 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide works by binding to tooth enamel and forming a protective layer over the teeth. This layer helps to prevent the loss of minerals from the teeth, which can lead to tooth decay and cavities.
Biochemical and Physiological Effects:
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide can help to increase the concentration of calcium and phosphate ions in the oral cavity, which can help to promote the remineralization of tooth enamel. 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide in lab experiments is its ability to promote tooth remineralization. This can be useful in studying the effects of various compounds on tooth enamel and in developing new treatments for tooth decay and cavities. However, one limitation of using 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide in lab experiments is its complex synthesis process, which can make it difficult to obtain pure samples of the compound.
Future Directions
There are a number of potential future directions for research on 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide. One area of research could be the development of new drug delivery systems using 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide. 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been shown to have the ability to bind to various drug molecules, which could make it useful in developing targeted drug delivery systems. Another area of research could be the development of new dental treatments using 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide. Studies have shown that 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide can help to remineralize tooth enamel and prevent tooth decay, which could make it useful in developing new treatments for dental caries and other oral diseases.
Scientific Research Applications
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields. One of the most significant applications of 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is in the field of dentistry. Studies have shown that 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide can help to remineralize tooth enamel, which can help to prevent tooth decay and cavities. 1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
properties
IUPAC Name |
1-(cyclopropylmethyl)-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-21(17-9-12-24(13-10-17)15-16-3-4-16)23-18-5-7-19(8-6-18)26-20-2-1-11-22-14-20/h1-2,5-8,11,14,16-17H,3-4,9-10,12-13,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXPMQYYDFMNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopropyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B3852567.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-butenamide](/img/structure/B3852574.png)
![7-(2-cyclohexylethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3852575.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3852580.png)
![4-methoxy-N-({1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B3852585.png)
![N-(2,5-dimethylphenyl)-3-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]propanamide](/img/structure/B3852595.png)

![N-(1,1-dimethylpropyl)-5-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3852597.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B3852599.png)
![4-methyl-3-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B3852602.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B3852610.png)
![ethyl 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B3852631.png)
![N-[(1-benzyl-3-piperidinyl)methyl]-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B3852632.png)
